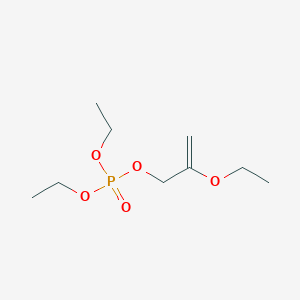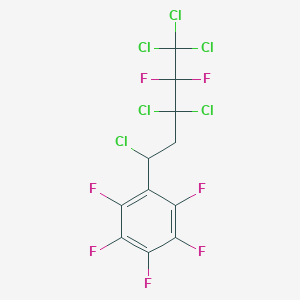
3-Carboxy-4-hydroxybenzene-1-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carboxy-4-hydroxybenzene-1-diazonium chloride is an aromatic diazonium salt This compound is notable for its diazonium group, which is a functional group consisting of a nitrogen-nitrogen triple bond attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-4-hydroxybenzene-1-diazonium chloride typically involves the diazotization of 3-Carboxy-4-hydroxyaniline. The process begins with the nitration of 3-Carboxy-4-hydroxybenzene, followed by reduction to form the corresponding amine. This amine is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carboxy-4-hydroxybenzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and benzonitriles.
Coupling Reactions: Azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The corresponding amine, 3-Carboxy-4-hydroxyaniline.
Applications De Recherche Scientifique
3-Carboxy-4-hydroxybenzene-1-diazonium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Carboxy-4-hydroxybenzene-1-diazonium chloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new bonds and functional groups. The presence of carboxyl and hydroxyl groups further modulates its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzene-1-diazonium chloride: Lacks the carboxyl group, making it less reactive in certain reactions.
3-Carboxybenzene-1-diazonium chloride: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Carboxy-3-hydroxybenzene-1-diazonium chloride: Similar structure but different positional isomer, leading to variations in reactivity and applications.
Uniqueness
3-Carboxy-4-hydroxybenzene-1-diazonium chloride is unique due to the presence of both carboxyl and hydroxyl groups on the benzene ring. This combination enhances its reactivity and versatility in various chemical reactions and applications. The diazonium group further adds to its potential as a key intermediate in organic synthesis.
Propriétés
Numéro CAS |
117041-94-8 |
|---|---|
Formule moléculaire |
C7H5ClN2O3 |
Poids moléculaire |
200.58 g/mol |
Nom IUPAC |
3-carboxy-4-hydroxybenzenediazonium;chloride |
InChI |
InChI=1S/C7H4N2O3.ClH/c8-9-4-1-2-6(10)5(3-4)7(11)12;/h1-3H,(H-,10,11,12);1H |
Clé InChI |
GLCVSHGBADSWNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+]#N)C(=O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)

![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)


![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)



![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)


